molecular formula C17H23N3O B7508881 3-(1H-benzimidazol-2-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one

3-(1H-benzimidazol-2-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one

Cat. No.: B7508881
M. Wt: 285.4 g/mol
InChI Key: QQCWOAXONYEDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-benzimidazol-2-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BDP or BDP-1, and it is a potent inhibitor of protein-protein interactions.

Mechanism of Action

BDP-1 works by binding to the hydrophobic pocket of MDM2, which prevents the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which in turn induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
BDP-1 has been shown to have several biochemical and physiological effects, including the inhibition of MDM2-p53 interaction, induction of apoptosis, and inhibition of cancer cell growth. It has also been shown to have low toxicity and high selectivity towards cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDP-1 in lab experiments is its high selectivity towards cancer cells, which reduces the risk of off-target effects. However, one limitation of using BDP-1 is its low solubility, which can affect its efficacy in certain experiments.

Future Directions

There are several future directions for the research and development of BDP-1. One potential direction is to improve the solubility of BDP-1 to increase its efficacy in lab experiments. Another direction is to explore the use of BDP-1 in combination with other cancer therapies to enhance its anti-cancer effects. Additionally, further research is needed to determine the potential of BDP-1 in the treatment of other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of BDP-1 involves several steps, including the condensation of 2-amino-benzimidazole and 3,5-dimethylpiperidin-1-one, followed by N-alkylation with 1-bromo-3-chloropropane. The resulting product is then purified using column chromatography to obtain the final product.

Scientific Research Applications

BDP-1 has been extensively used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the interaction between MDM2 and p53, which is a crucial protein-protein interaction involved in the regulation of the cell cycle. BDP-1 has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-(3,5-dimethylpiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12-9-13(2)11-20(10-12)17(21)8-7-16-18-14-5-3-4-6-15(14)19-16/h3-6,12-13H,7-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCWOAXONYEDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CCC2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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